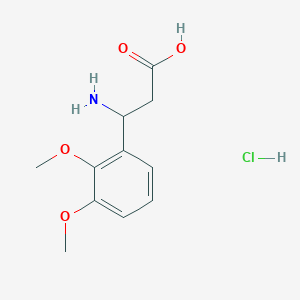
4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid is an organic compound characterized by a benzoic acid core substituted with benzyloxy, chloro, and ethoxy groups
Wirkmechanismus
Target of Action
It is structurally similar to monobenzone, also known as 4-(benzyloxy)phenol . Monobenzone is used as a topical drug for medical depigmentation . It is thought to increase the excretion of melanin from melanocytes, which may cause destruction of melanocytes and permanent depigmentation .
Mode of Action
Based on its structural similarity to monobenzone, it may interact with melanocytes, leading to increased melanin excretion and potentially permanent depigmentation .
Biochemical Pathways
The oxidation and reduction of benzylic compounds can lead to significant changes in their electron withdrawing or donating properties . This could potentially affect various biochemical pathways, particularly those involving electron transfer.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized (often through oxidation and reduction reactions), and eventually excreted .
Result of Action
Based on its structural similarity to monobenzone, it may cause increased melanin excretion and potentially permanent depigmentation at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as light, temperature, and pH can affect the stability and reactivity of the compound . Additionally, the presence of other chemicals in the environment can influence the compound’s reactivity and the pathways it affects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxy group through a nucleophilic substitution reaction, followed by the introduction of the chloro and ethoxy substituents via electrophilic aromatic substitution reactions. The final step involves the carboxylation of the aromatic ring to form the benzoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxybenzoic acid derivative.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the chloro group may produce hydroxybenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
- 4-(Benzyloxy)benzoic acid
- 3-Chloro-4-ethoxybenzoic acid
- 4-(Benzyloxy)-3-chlorobenzoic acid
Comparison: 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid is unique due to the combination of benzyloxy, chloro, and ethoxy groups on the benzoic acid core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHURBLZOJFIXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2789576.png)
![N-(1-{1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2789577.png)

![4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2789581.png)
![4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2789582.png)
![methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2789584.png)
![N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2789585.png)
![1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2789588.png)

![1-[(5-Chloro-2-hydroxyphenyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2789592.png)

![(E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2789595.png)

